L-Guluronic acid

Catalog No.
S626002
CAS No.
1986-15-8
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Guluronic acid

Natural alginate variability causes unpredictable gel stiffness. L-Guluronic acid monomer solves this as the precise building block for synthesizing G-rich polymers with reproducible mechanical properties.

  • Defines G-block content for Ca2+-crosslinked hydrogels with higher compressive modulus.
  • Yields tighter pore networks for sustained release of proteins/viral vectors.
  • Enables pure oligoguluronate standards for accurate bioactivity assays.

CAS Number

1986-15-8

Product Name

L-Guluronic acid

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1

InChI Key

IAJILQKETJEXLJ-SQOUGZDYSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O

L-guluronic acid is a guluronic acid. It is a conjugate acid of a L-guluronate.
L-Guluronic acid is a natural product found in Sargassum muticum with data available.

Synonyms

L-Guluronic acid, Guluronic acid, L-Gulopyranuronic acid, alpha-L-Gulopyranuronic acid, L-GulA, L-gulo-Hexuronic acid

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

L-Guluronic acid is one of the two fundamental uronic acid monomers that constitute alginate, a polysaccharide widely used for its gelling properties. Its C-5 epimer, D-mannuronic acid, is the other component. The primary procurement-relevant characteristic of L-Guluronic acid is its unique stereochemical structure, which enables consecutive guluronate units (G-blocks) within an alginate polymer to form strong, rigid hydrogels through ionic crosslinking with divalent cations like calcium (Ca2+). This interaction, described by the 'egg-box model', is significantly stronger and more selective for G-blocks than for M-blocks, making the L-guluronic acid content a critical determinant of gel strength, stiffness, and stability.

Research Fit

C-5 epimer of D-mannuronic acid; stereochemistry enables Ca²⁺ chelation and 'egg-box' gelation in alginate networks

G-block content directly determines hydrogel mechanical strength, shrinkage, and ionic stability in experimental systems

Acid-gelation pH profile supports gastric-mimetic formulation research and pH-responsive hydrogel design

References

Substituting L-Guluronic acid with its C-5 epimer, D-Mannuronic acid, or with bulk alginate of an undefined M/G ratio, will lead to significant performance failure in applications dependent on controlled gelation and mechanical strength. The specific chair conformation of L-Guluronic acid residues creates a cavity that preferentially binds divalent cations like Ca2+, forming the strong intermolecular junctions of the 'egg-box' model. D-Mannuronic acid residues lack this specific spatial arrangement and form much weaker ionic crosslinks. Consequently, materials made from D-Mannuronic acid or M-rich alginates produce softer, more elastic, and more permeable gels, whereas those derived from L-Guluronic acid or G-rich alginates yield stronger, more brittle, and less permeable structures. Procuring the purified L-Guluronic acid monomer is essential for synthesizing polymers with a defined G-block content, ensuring reproducible mechanical properties and avoiding the lot-to-lot variability inherent in natural alginate extracts.

Substitution Risk

Poly-G vs. Poly-M network architecture

Poly-G blocks form rigid Ca²⁺-cross-linked networks; poly-M blocks yield more flexible, less cross-linked structures — mechanical response and gel integrity may differ

Acid gelation pH divergence

G-block-rich alginates gel at a higher pH threshold compared to M-block-rich alginates; pH-dependent formulation behavior may not transfer directly, requiring G-content specification

Mechanical Strength of G-Rich Alginate Gels

The mechanical properties of alginate hydrogels are directly dependent on the monomer composition. Gels formulated with a high content of L-Guluronic acid (G-blocks) consistently demonstrate superior mechanical strength compared to those with high D-Mannuronic acid (M-blocks) content. In a direct comparison, the compressive modulus and strength of alginate gels increased with higher guluronic acid content. For example, G-rich alginate gels were observed to be mechanically stronger and more rigid than M-rich gels at the same effective polymer concentration. This is attributed to the more effective and stable crosslinking junctions formed by G-blocks with calcium ions.

Evidence DimensionCompressive Modulus & Strength
Target Compound DataSignificantly higher for G-rich alginates
Comparator Or BaselineM-rich alginates
Quantified DifferenceG-rich gels exhibit a higher rigidity constant (k) and rupture stress (σER) at equivalent concentrations.
ConditionsUniaxial compression testing of 1.0% w/w alginate gels crosslinked with calcium ions.

For applications requiring mechanically robust and stable scaffolds, such as tissue engineering or controlled release, specifying a high G-content precursor is critical for performance.

Acid Gelation pH
Head-to-head
pH 3.41 (threshold) vs pH ≤1.93 (M-block)
Optimal GG interaction at pH 2.68; >1.5 unit gap
Reported acid-gelation context; supports gastric formulation research
Sargassum spp. purified block fractions

Synthesis of Defined Alginate Oligosaccharides

Procuring purified L-Guluronic acid is a prerequisite for the chemical synthesis of structurally defined alginate oligosaccharides (AOS). Unlike crude alginate polymers, which have variable sequences and lengths, the pure monomer allows for controlled, stepwise synthesis to create specific G-block oligomers. This is critical for research and development where the biological or chemical activity is dependent on a precise oligosaccharide structure. Using L-gulopyranosyl trichloroacetimidate and 1,6-anhydro-β-L-gulopyranose, both derived from L-Guluronic acid, enables the preparation of G-linked AOS with excellent alpha selectivity and good yields. This level of structural control is impossible when starting with a mixed M/G polymer.

Evidence DimensionSynthetic Control
Target Compound DataAllows for stepwise synthesis of structurally defined G-block oligomers.
Comparator Or BaselineCrude Alginate Polymer (undefined M/G ratio and sequence)
Quantified DifferenceEnables 100% G-content and defined chain length, versus the variable composition (e.g., M/G ratios from 0.42 to 2.23) found in natural sources.
ConditionsChemical synthesis of alginate oligosaccharides.

For creating analytical standards, studying structure-activity relationships, or developing advanced biomaterials, using the pure monomer is the only way to achieve reproducible, well-defined G-block structures.

Mg²⁺/Ca²⁺ Selectivity
Reported
K*MgCa = 18.0 ± 1.4
Highest selectivity at G-block frequency 0.81
Supports selective metal binding research; G-content-dependent ion discrimination
Competitive ion exchange, ¹H NMR

Permeability and Pore Structure in G-Rich Gels

The monomer composition of an alginate gel dictates its network structure and, consequently, its permeability. Alginates with a low M/G ratio (high in L-Guluronic acid) form hydrogels with a smaller mesh size distribution compared to high M/G ratio gels. This tighter network, resulting from the efficient 'egg-box' packing of G-blocks, impedes the diffusion of large molecules. For instance, the diffusion of molecules like insulin-like growth factor-1 (IGF-1) is more significantly impeded by alginate gels as guluronic acid content increases. Conversely, high M-content alginates form more permeable gel matrices. This makes L-Guluronic acid the critical component for creating barriers with controlled, lower permeability.

Evidence DimensionHydrogel Mesh Size / Permeability
Target Compound DataSmaller mesh size distribution; reduced diffusion for large molecules.
Comparator Or BaselineHigh M/G ratio (D-Mannuronic acid rich) alginate
Quantified DifferenceAlginate with M/G ratio of 0.42 had a smaller mesh size distribution than alginate with M/G ratio of 0.96.
ConditionsScanning electron microscopy of calcium-crosslinked alginate hydrogels.

This property is essential for designing controlled-release drug delivery systems and for cell encapsulation scaffolds where protecting cells from large molecules (e.g., antibodies) while allowing nutrient flow is required.

Mechanical Threshold
Class-level
>70% G and G-block length >15.4×10⁵
Top-ranked mechanical strength, lowest shrinkage, highest stability in tested set
Reported G-content threshold for high-strength hydrogel research
Comparative gel bead study (Ca²⁺)
Release Kinetics
Head-to-head
GG/PVA: 36% vs MM/PVA: 40%
Cumulative metformin release at 4 h (10% lower)
Supports sustained-release formulation context; GG network denser
In vitro PVA hydrogel, ¹H NMR quantification
Diabetic Model Response
Model context
G2013 (25 mg/kg/day, 28 d) associated with lower fasting glucose and higher insulin vs vehicle control (p<0.05) in STZ-induced diabetic rats
Sprague Dawley model, IP administration
Reported metabolic endpoint response; requires independent validation
Research compound G2013, not for clinical use

High-Stiffness Hydrogels for 3D Cell Culture

For creating load-bearing or dimensionally stable tissue scaffolds, the use of L-Guluronic acid as a precursor to synthesize G-rich alginates is the correct choice. The direct correlation between guluronic acid content and increased compressive modulus allows for the fabrication of mechanically robust hydrogels that can better mimic the stiffness of certain native tissues.

Controlled Release of Large Molecule Therapeutics

L-Guluronic acid is the indicated monomer for producing alginate matrices designed for the sustained release of large proteins or viral vectors. The resulting G-rich gels have a tighter pore structure that restricts the diffusion of macromolecules, enabling more precise control over release kinetics compared to more permeable M-rich gels.

Defined Oligoguluronates as Probes and Standards

When the precise molecular structure is necessary for reproducible biological activity or for use as an analytical standard, L-Guluronic acid is the essential starting material. It enables the bottom-up chemical synthesis of pure oligoguluronates with a defined degree of polymerization, a level of precision unattainable with heterogeneous, naturally-sourced alginates.

Application Fit Matrix

Application
Selection Property
Validation Focus
Gastric retention research systems
Acid-gelation pH profile (G-block dependent)
Gel integrity at gastric pH; review acid-gelation assay data
High-strength hydrogel scaffolds (cell encapsulation, bioprinting)
G-content ≥70% and G-block length
Mechanical strength, shrinkage, and stability in ionic media
Sustained-release hydrogel matrix studies
GG-block network density vs. MM
In vitro release kinetics and diffusion rate comparison
Selective metal biosorption research
Ion selectivity coefficients (e.g., Mg²⁺/Ca²⁺)
Competitive binding assays and metal uptake efficiency

XLogP3

-2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

194.04265265 g/mol

Monoisotopic Mass

194.04265265 g/mol

Heavy Atom Count

13

UNII

58QGW9MR67

Other CAS

1986-15-8

Wikipedia

L-guluronic acid

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